molecular formula C16H16BrN3OS B12019497 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 769146-45-4

5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12019497
CAS No.: 769146-45-4
M. Wt: 378.3 g/mol
InChI Key: VICUTUMEVWMFJC-VCHYOVAHSA-N
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Description

5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: is a chemical compound with the molecular formula C16H16BrN3OS and a molecular weight of 378.293 g/mol This compound is known for its unique structure, which combines a brominated methoxybenzaldehyde with a thiosemicarbazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to potential therapeutic effects .

Medicine: The compound’s potential as a drug candidate is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison:

Conclusion

5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research and development are needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

769146-45-4

Molecular Formula

C16H16BrN3OS

Molecular Weight

378.3 g/mol

IUPAC Name

1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C16H16BrN3OS/c1-11-4-3-5-14(8-11)19-16(22)20-18-10-12-9-13(17)6-7-15(12)21-2/h3-10H,1-2H3,(H2,19,20,22)/b18-10+

InChI Key

VICUTUMEVWMFJC-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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